molecular formula C15H18Cl2N2O B12301152 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride

5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride

Cat. No.: B12301152
M. Wt: 313.2 g/mol
InChI Key: DHPNWZVKWKTWQM-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Chlorobenzyl Group Addition: The chlorobenzyl group is often added through Friedel-Crafts alkylation or similar reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can occur at the oxazole ring or the chlorobenzyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)thiazole hydrochloride
  • 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)imidazole hydrochloride
  • 5-(4-Chlorobenzyl)-2-(piperidin-2-yl)pyrazole hydrochloride

Uniqueness

5-(4-Chlorobenzyl)-2-(piperidin-2-yl)oxazole hydrochloride is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds with thiazole, imidazole, or pyrazole rings.

Properties

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

IUPAC Name

5-[(4-chlorophenyl)methyl]-2-piperidin-2-yl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C15H17ClN2O.ClH/c16-12-6-4-11(5-7-12)9-13-10-18-15(19-13)14-3-1-2-8-17-14;/h4-7,10,14,17H,1-3,8-9H2;1H

InChI Key

DHPNWZVKWKTWQM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC=C(O2)CC3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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